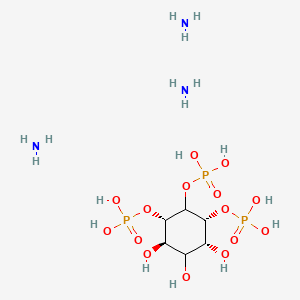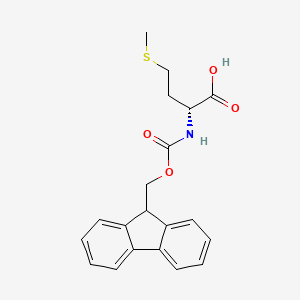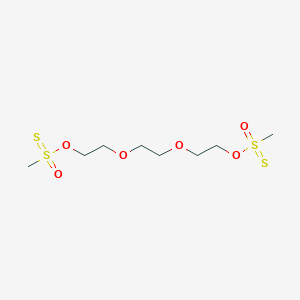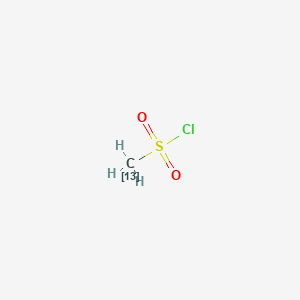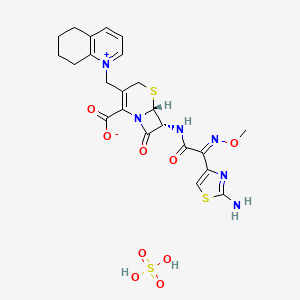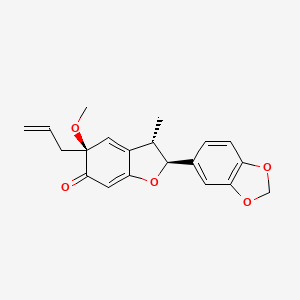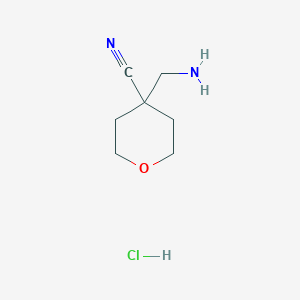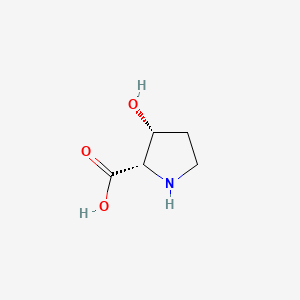![molecular formula C9H16N2 B1142067 1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine CAS No. 116574-76-6](/img/structure/B1142067.png)
1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine is a heterocyclic compound with the molecular formula C9H16N2 It is characterized by a bicyclic structure that includes a pyrazine ring fused to an azepine ring
Vorbereitungsmethoden
The synthesis of 1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable diamine with a diketone can lead to the formation of the desired bicyclic structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine can be compared with other similar compounds such as:
Pyrimido[1,2-a]azepine: Another bicyclic compound with similar structural features but different chemical properties.
1,5-Diazabicyclo[5.4.0]undec-5-ene: Known for its use as a strong base in organic synthesis.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Used in various chemical reactions as a catalyst or reagent. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for diverse applications.
Eigenschaften
CAS-Nummer |
116574-76-6 |
|---|---|
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.23674 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



